

Indomethacin Heptyl Ester: A Prodrug Approach to Enhance Therapeutic Efficacy and Safety

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Compound of Interest

Compound Name: *Indomethacin heptyl ester*

Cat. No.: *B1662390*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic action is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] However, its clinical utility is often hampered by significant gastrointestinal (GI) toxicity, largely attributed to the inhibition of COX-1 in the gastric mucosa and the presence of a free carboxylic acid group.[4] To mitigate these adverse effects while preserving therapeutic efficacy, the development of prodrugs represents a promising strategy. This technical guide provides a comprehensive overview of **indomethacin heptyl ester**, a lipophilic prodrug of indomethacin, designed to improve its safety profile and therapeutic index. We will delve into its physicochemical properties, synthesis, pharmacodynamics, and pharmacokinetic profile, supported by detailed experimental methodologies and data analysis.

Physicochemical Properties: A Comparative Analysis

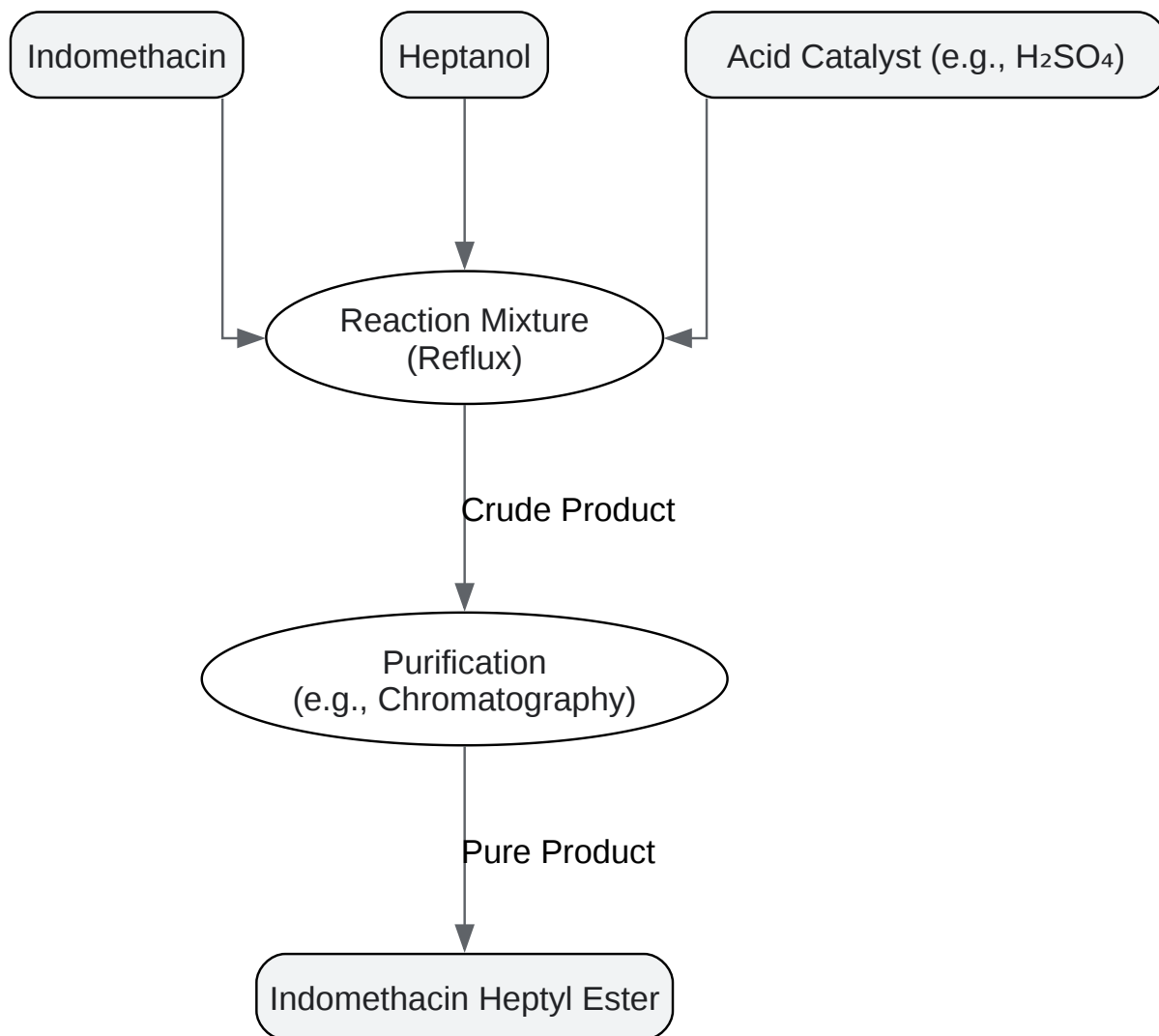
The esterification of indomethacin's carboxylic acid moiety with heptanol significantly alters its physicochemical properties, most notably increasing its lipophilicity. This modification is crucial for its function as a prodrug, influencing its absorption, distribution, and interaction with metabolic enzymes.

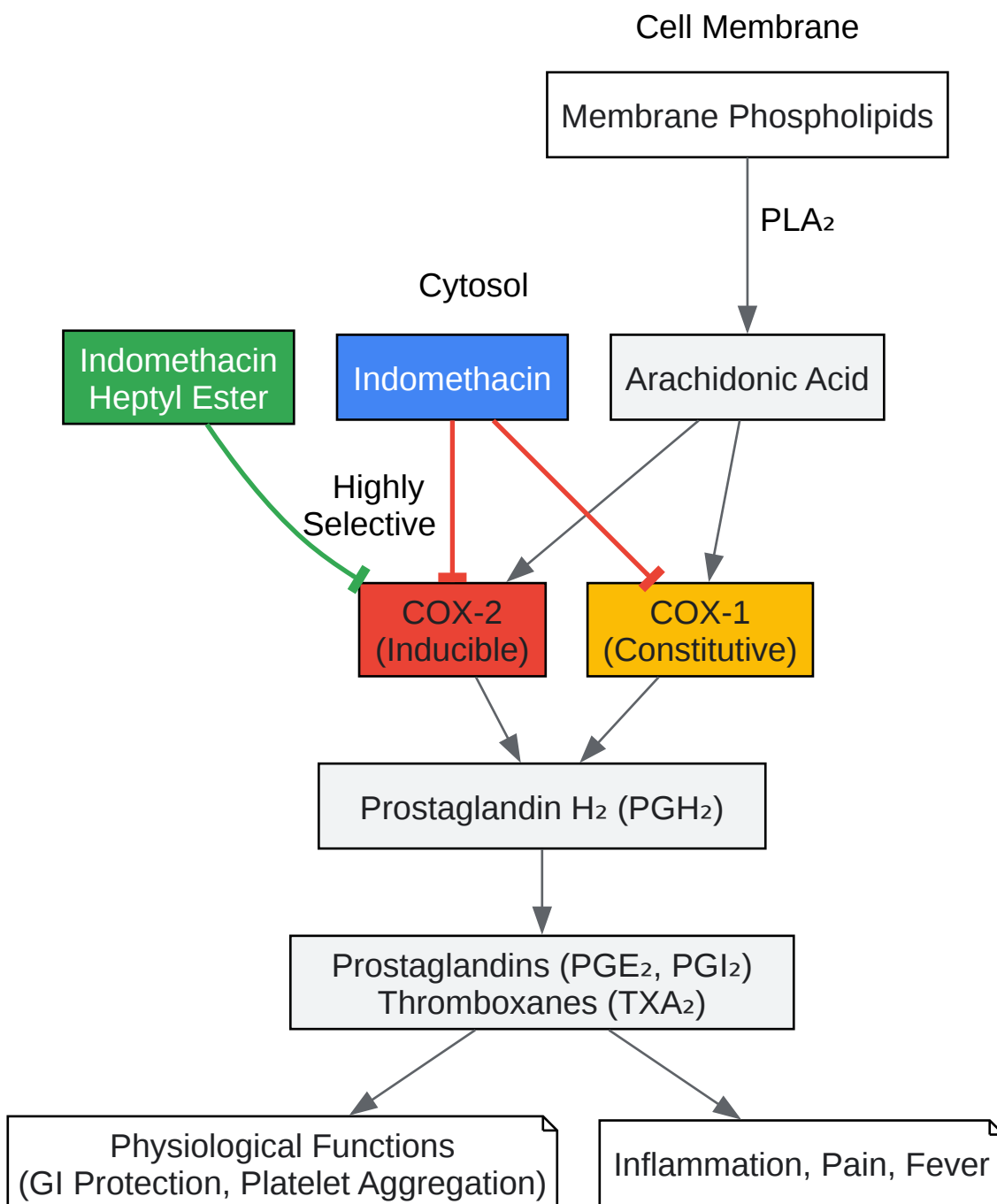
Property	Indomethacin	Indomethacin Heptyl Ester
Molecular Formula	C ₁₉ H ₁₆ ClNO ₄ [5]	C ₂₆ H ₃₀ ClNO ₄
Molecular Weight	357.8 g/mol [5]	456.0 g/mol
CAS Number	53-86-1[5]	282728-47-6
Appearance	Pale yellow to yellow-tan crystalline powder[6]	-
Water Solubility	Practically insoluble (0.00359 mg/mL)[3][6][7]	Insoluble
Organic Solvent Solubility	Soluble in ethanol (~17.89 mg/mL), DMSO (~17.8 mg/mL), acetone, and ether.[5][7]	Soluble in methyl acetate, DMF (~19 mg/ml), DMSO (~17 mg/ml), and Ethanol (~18 mg/ml).
logP (Octanol/Water)	4.27[6]	Higher than Indomethacin (predicted)

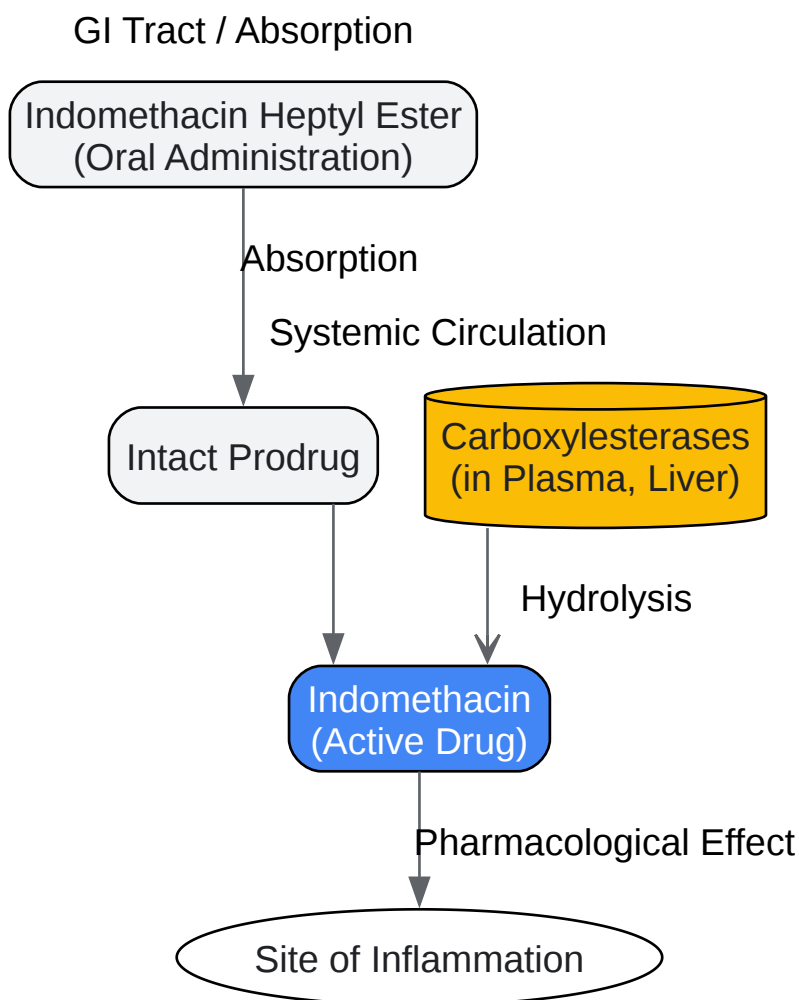
Synthesis of Indomethacin Heptyl Ester

The synthesis of **indomethacin heptyl ester** is achieved through the esterification of the parent drug, indomethacin. A common and straightforward method is Fischer esterification, where indomethacin is reacted with an excess of heptanol in the presence of a strong acid catalyst.

Synthetic Workflow







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